molecular formula C7H3ClF3NO B1362074 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde CAS No. 505084-57-1

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Cat. No.: B1362074
CAS No.: 505084-57-1
M. Wt: 209.55 g/mol
InChI Key: TUIUCTUSVSDRSW-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the fifth position, and a carboxaldehyde group at the fourth position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde can be achieved through several methods. One common approach involves the chlorination and trifluoromethylation of pyridine derivatives. For example, starting with 2-chloro-5-(trifluoromethyl)pyridine, the carboxaldehyde group can be introduced through formylation reactions using reagents such as dimethylformamide and phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The carboxaldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carboxaldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The carboxaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function . The chloro group can participate in halogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIUCTUSVSDRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376624
Record name 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505084-57-1
Record name 2-Chloro-5-(trifluoromethyl)-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505084-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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